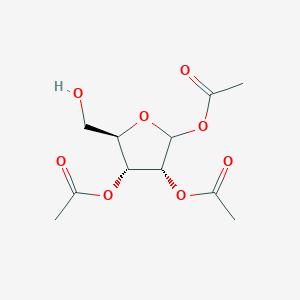

1,2,3-Triacetate-D-ribofuranose

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1,2,3-Triacetate-D-ribofuranose, also known as 1,2,3-Triacetyl-5-deoxy-D-ribose, is a synthetic compound with the molecular formula C11H16O7 and a molecular weight of 260.24 g/mol . This compound is a derivative of D-ribose, a naturally occurring sugar, and is characterized by the presence of three acetyl groups attached to the ribofuranose ring. It is commonly used as an intermediate in the synthesis of various pharmaceuticals, including antitumor drugs .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3-Triacetate-D-ribofuranose typically involves the acetylation of 5-deoxy-D-ribose. One common method starts with inosine as the initial raw material. The process involves several steps:

Acylation: Inosine is acylated with paratoluensulfonyl chloride in an organic solvent to obtain 5’-paratoluenesulfonyl-6-hydroxyl-9-beta-D-purine nucleoside.

Reduction: The nucleoside is reduced under the action of sodium borohydride in an organic solvent to obtain 5’-deoxy-6-hydroxyl-9-beta-D-purine nucleoside.

Acylation with Acetic Anhydride: The reduced product is acylated with acetic anhydride in an organic solvent to prepare 2,3-O-diacetyl-5-deoxyinosine.

Acetylation: Finally, glucoside is removed from the compound, and acetylation is performed to obtain this compound

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process is designed to be simple, with mild reaction conditions and high product yield. The raw materials are readily available, and the production cost is kept low .

Análisis De Reacciones Químicas

Types of Reactions

1,2,3-Triacetate-D-ribofuranose undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the acetyl groups or the ribofuranose ring.

Substitution: The acetyl groups can be substituted with other functional groups under specific conditions

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxidized derivatives, while reduction can produce deacetylated or reduced forms of the compound .

Aplicaciones Científicas De Investigación

Scientific Research Applications

- Organic Synthesis :

-

Biochemical Research :

- Investigated for its role in various biochemical pathways.

- Its interactions with enzymes are studied to understand metabolic processes and enzyme kinetics.

- Pharmaceutical Development :

-

Industrial Applications :

- Used in the production of pharmaceuticals and fine chemicals.

- Its ability to serve as a protecting group makes it valuable in carbohydrate chemistry for synthesizing glycosides with pharmaceutical applications.

Case Studies and Research Findings

Several studies highlight the significance of 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose in scientific research:

- Study on Synthesis Efficiency : A practical route was established for synthesizing this compound from D-ribose, showcasing efficient methods that yield high purity products suitable for further applications in drug development .

- Biochemical Pathway Analysis : Research has demonstrated how 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose can participate in complex biochemical networks crucial for cellular function. Its conversion into active nucleoside forms plays a vital role in cellular metabolism and DNA synthesis.

Challenges and Considerations

Despite its promising applications, there are challenges associated with using 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose:

- Hydrolysis Sensitivity : The acetyl groups are prone to hydrolysis, complicating its application in certain reactions.

- Reaction Conditions : Careful control of reaction conditions is necessary to maintain compound stability and achieve desired yields during synthesis.

Mecanismo De Acción

The mechanism of action of 1,2,3-Triacetate-D-ribofuranose involves its conversion into active metabolites within the body. These metabolites interact with specific molecular targets and pathways, leading to the desired therapeutic effects. For example, in the synthesis of capecitabine, the compound is converted into 5-fluorouracil, which inhibits thymidylate synthase, an enzyme crucial for DNA synthesis .

Comparación Con Compuestos Similares

Similar Compounds

1,2,3-Triacetyl-5-deoxy-D-ribose: Another acetylated derivative of D-ribose with similar properties and applications.

1,2,3-Tri-O-acetyl-5-deoxy-β-D-ribofuranose: A closely related compound with slight variations in its chemical structure.

Uniqueness

1,2,3-Triacetate-D-ribofuranose is unique due to its specific acetylation pattern, which imparts distinct chemical and biological properties. Its role as an intermediate in the synthesis of important pharmaceuticals, such as capecitabine, highlights its significance in medicinal chemistry .

Actividad Biológica

1,2,3-Triacetate-D-ribofuranose is a modified sugar derivative of D-ribofuranose, which is a crucial component in RNA. This compound features three hydroxyl groups replaced by acetate groups at positions 1, 2, and 3 of the ribofuranose ring. The modification alters its chemical properties and biological activities, making it a subject of interest in medicinal chemistry and carbohydrate research.

Chemical Structure

The structure of this compound can be represented as follows:

This compound retains the five-membered furanose ring characteristic of D-ribofuranose but with bulky acetate groups that influence its spatial arrangement and reactivity.

Biological Activity Overview

Research on the biological activity of this compound is relatively limited compared to its unmodified counterpart. However, it has been identified as a significant precursor for synthesizing various functionalized sugar derivatives with potential applications in pharmacology.

Potential Applications

- Synthesis of Modified Nucleosides :

- Intermediate in Glycoside Formation :

Case Studies

- Anticancer Drug Synthesis : A study demonstrated that derivatives synthesized from this compound were used to create anti-cancer drugs such as Doxifluridine and Capecitabine. These drugs are designed to interfere with DNA synthesis in cancer cells .

- Enzymatic Reactions : The compound has been studied for its role in enzymatic reactions where it can undergo deacetylation to yield other biologically active forms. This process is essential for understanding how sugar modifications affect biological pathways .

Data Table: Properties and Applications

| Property/Feature | Description |

|---|---|

| Molecular Formula | C₈H₁₂O₇ |

| Molecular Weight | 204.18 g/mol |

| Density | 1.3±0.1 g/cm³ |

| Boiling Point | 385.6±42.0 °C at 760 mmHg |

| Biological Applications | Antiviral therapies, cancer treatment |

| Synthesis Role | Precursor for nucleosides and glycosides |

Challenges in Research

Despite its potential benefits, research on this compound faces several challenges:

Propiedades

IUPAC Name |

[4,5-diacetyloxy-2-(hydroxymethyl)oxolan-3-yl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O8/c1-5(13)16-9-8(4-12)19-11(18-7(3)15)10(9)17-6(2)14/h8-12H,4H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGAWRLZKVIFLKK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(OC(C1OC(=O)C)OC(=O)C)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.